1,3,7,9-Tetrachloro-10H-phenothiazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3,7,9-tetrachloro-10H-phenothiazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl4NS/c13-5-1-7(15)11-9(3-5)18-10-4-6(14)2-8(16)12(10)17-11/h1-4,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUBQXUXCYINAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1SC3=C(N2)C(=CC(=C3)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl4NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365727 | |
| Record name | 1,3,7,9-Tetrachloro-10H-phenothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10002-69-4 | |
| Record name | 1,3,7,9-Tetrachloro-10H-phenothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,3,7,9 Tetrachloro 10h Phenothiazine and Its Derivatives
Direct Synthesis of 1,3,7,9-Tetrachloro-10H-phenothiazine
The direct synthesis of this compound involves the controlled, multi-step chlorination of the parent 10H-phenothiazine molecule. Achieving the specific 1,3,7,9-substitution pattern requires careful selection of chlorinating agents and reaction conditions to drive the reaction to the desired tetra-substituted product while managing regioselectivity.
Chlorination Techniques and Reagents
The introduction of chlorine atoms onto the phenothiazine (B1677639) nucleus is typically achieved through electrophilic aromatic substitution. Due to the electron-rich nature of the phenothiazine ring system, it is susceptible to attack by electrophiles. The positions at 3 and 7 are generally the most reactive sites for initial substitution, followed by positions 1 and 9.
One of the potent reagents for exhaustive chlorination is Phosphorus Pentachloride (PCl5) . This reagent is a powerful chlorinating agent capable of substituting hydrogen atoms on aromatic rings. The reaction mechanism involves the generation of an electrophilic chlorine species that attacks the electron-rich positions of the phenothiazine core. In addition to substitution, PCl5 can also convert hydroxyl groups to chlorides, although this is not the primary reaction in the case of unsubstituted phenothiazine.
Other chlorinating agents that can be employed include sulfuryl chloride (SO2Cl2) and elemental chlorine (Cl2) in the presence of a Lewis acid catalyst. However, controlling the degree and regioselectivity of the chlorination with these reagents to exclusively yield the 1,3,7,9-tetrachloro isomer can be challenging.
Optimization of Reaction Conditions for Site-Selective Tetra-chlorination
Achieving site-selective tetra-chlorination at the 1,3,7, and 9 positions is a significant synthetic challenge. The substitution pattern is directed by the heteroatoms within the phenothiazine ring system. The electron-donating effects of the sulfur and nitrogen atoms activate the aromatic rings towards electrophilic attack.
The optimization of reaction conditions is crucial for maximizing the yield of the desired 1,3,7,9-tetrachloro isomer. Key parameters that are typically controlled include:
Stoichiometry of the chlorinating agent: A significant excess of the chlorinating agent is generally required to achieve tetra-substitution.
Reaction Temperature: Higher temperatures can promote multiple chlorination events, but may also lead to the formation of undesired isomers and byproducts.
Solvent: The choice of solvent can influence the solubility of the reactants and intermediates, as well as the reactivity of the chlorinating agent.
Catalyst: In some cases, a Lewis acid catalyst may be used to enhance the electrophilicity of the chlorinating agent.
A patent has reported the synthesis of 1,3,7,9-tetrachloro-N-ethyl-phenothiazine, indicating that the 1,3,7,9-tetrachlorinated core is synthetically accessible. google.com However, detailed experimental procedures for the direct synthesis of the parent this compound are not extensively documented in publicly available literature, highlighting an area for further research and development.
Synthesis of this compound Analogs and Precursors
The derivatization of the this compound core primarily focuses on the functionalization of the nitrogen atom at the 10-position. This allows for the introduction of a wide range of substituents, leading to the generation of diverse chemical libraries for various applications.
N-Substitution Reactions on the Tetrachlorinated Core
Mannich Reaction: The Mannich reaction is a three-component condensation reaction that involves an active hydrogen-containing compound (in this case, the N-H of the phenothiazine), an aldehyde (commonly formaldehyde), and a primary or secondary amine. nih.gov This reaction provides a straightforward method for introducing aminomethyl groups at the 10-position of the tetrachlorinated phenothiazine core. The resulting Mannich bases can serve as valuable intermediates for further synthetic transformations.
N-Alkylation: N-alkylation is a common strategy for introducing alkyl groups onto the nitrogen atom of the phenothiazine ring. nih.gov This is typically achieved by reacting the 1,3,7,9-tetrachlorinated phenothiazine with an alkyl halide in the presence of a base. The base deprotonates the nitrogen atom, forming a nucleophilic phenothiazinate anion that then displaces the halide from the alkylating agent. A variety of alkyl groups, including those with additional functional groups, can be introduced using this method.
The table below summarizes some examples of N-substitution reactions on the phenothiazine core.
| Reaction Type | Reactants | Product |
| Mannich Reaction | This compound, Formaldehyde, Secondary Amine | 10-(Aminomethyl)-1,3,7,9-tetrachloro-10H-phenothiazine |
| N-Alkylation | This compound, Alkyl Halide, Base | 10-Alkyl-1,3,7,9-tetrachloro-10H-phenothiazine |
Functional Group Introduction at the 10H-Position
Beyond simple alkylation, a variety of other functional groups can be introduced at the 10H-position to create a diverse range of derivatives. These reactions typically involve the nucleophilic nitrogen of the phenothiazine ring attacking an electrophilic substrate.
For instance, acylation reactions with acyl chlorides or anhydrides can be used to introduce acyl groups, forming N-acylphenothiazines. These derivatives can exhibit different electronic and steric properties compared to their N-alkylated counterparts. The synthesis of phenothiazine-based benzhydroxamic acids has been reported, which involves N-alkylation followed by further functional group transformations. nih.gov
Multi-component Reactions for Derivative Synthesis
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. rsc.org While specific examples of MCRs involving this compound are not widely reported, the general reactivity of the phenothiazine core suggests its potential as a component in such reactions.
For example, the N-H bond of the tetrachlorinated phenothiazine could potentially participate as the amine component in Ugi or Passerini reactions, leading to the formation of complex, peptide-like structures. The development of novel MCRs that incorporate this highly chlorinated building block would open up new avenues for the rapid generation of diverse and potentially bioactive molecules.
Advanced Synthetic Approaches
Continuous Flow Synthesis Techniques for Phenothiazine Scaffolds
Continuous flow chemistry has emerged as a powerful tool in modern organic synthesis, offering advantages in terms of safety, efficiency, and scalability over traditional batch processes. The application of this technology to the synthesis of phenothiazine derivatives has been demonstrated as a proof-of-principle, showcasing its potential for the rapid and efficient construction of this important heterocyclic scaffold. researchgate.netdntb.gov.ua
A notable example involves the derivatization of the 10H-phenothiazine core using a telescoped flow synthesis. In a study by Movsisyan et al., a solution of 10H-phenothiazine in dimethylformamide (DMF) was mixed with a solution of 3-chloropropionyl chloride in the same solvent. researchgate.net This mixture was then passed through a heated coil reactor. The use of a continuous flow setup allowed for precise control over reaction parameters such as temperature and residence time, leading to a high conversion to the desired product, 3-chloro-1-(10H-phenothiazin-10-yl)propan-1-one. researchgate.net
The key parameters of this continuous flow process are summarized in the table below.
| Parameter | Value |
| Reactant 1 | 2 M solution of 10H-phenothiazine in DMF |
| Reactant 2 | 3 M solution of 3-chloropropionyl chloride in DMF |
| Reactor Type | Coil Reactor |
| Temperature | 100°C |
| Residence Time | 5 minutes |
| Conversion | 97% |
This table illustrates the reaction conditions for the continuous flow synthesis of a phenothiazine derivative as reported by Movsisyan et al. researchgate.net
This feasibility study highlights the potential of continuous flow technology to contribute to the efficient synthesis of challenging active pharmaceutical ingredients based on the phenothiazine scaffold. researchgate.netdntb.gov.ua While this specific example does not involve a chlorinated phenothiazine derivative, the methodology could, in principle, be adapted for the synthesis of derivatives of this compound, provided the starting material is available.
Phosphorylation Reactions on Phenothiazine Cores
Phosphorylation is a key chemical transformation for modifying the properties of organic molecules. In the context of phenothiazines, the introduction of a phosphorus-containing group can significantly alter their electronic and biological characteristics. Research has demonstrated the successful N-phosphorylation of the 10H-phenothiazine core.
A detailed study by Balawender et al. describes the synthesis of 5,5-dimethyl-2-(10H-phenothiazin-10-yl)-1,3,2-dioxaphosphinane 2-oxide. This reaction involves the deprotonation of 10H-phenothiazine with a strong base, such as sodium hydride (NaH), to generate the corresponding sodium salt in situ. This nucleophilic phenothiazine salt is then reacted with an electrophilic phosphorylating agent, 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide, to yield the N-phosphorylated product. researchgate.net
The reaction scheme is as follows:
Deprotonation: 10H-phenothiazine is treated with NaH in tetrahydrofuran (B95107) (THF) to form the sodium salt of phenothiazine with the evolution of hydrogen gas.
Phosphorylation: The in situ generated sodium salt of phenothiazine is then reacted with 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide.
The reaction was reported to proceed with a good yield of 58%. researchgate.net
| Reactant 1 | 10H-phenothiazine |
| Reagent 1 | Sodium Hydride (NaH) |
| Solvent | Tetrahydrofuran (THF) |
| Reactant 2 | 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide |
| Product | 5,5-dimethyl-2-(10H-phenothiazin-10-yl)-1,3,2-dioxaphosphinane 2-oxide |
| Yield | 58% |
This table summarizes the key components and outcome of the N-phosphorylation of 10H-phenothiazine. researchgate.net
This synthetic route provides a clear method for the introduction of a phosphorus-containing moiety onto the nitrogen atom of the phenothiazine core. The resulting N-phosphorylated phenothiazine was isolated and structurally characterized. researchgate.net While this specific procedure was performed on the unsubstituted phenothiazine ring, it represents a foundational methodology that could potentially be applied to substituted phenothiazines like this compound.
Advanced Spectroscopic Characterization Techniques for 1,3,7,9 Tetrachloro 10h Phenothiazine
Electronic Spectroscopy
Electronic spectroscopy provides valuable insights into the electronic structure and photophysical behavior of molecules. For 1,3,7,9-Tetrachloro-10H-phenothiazine, techniques such as UV-Vis absorption and fluorescence spectroscopy are critical for characterizing its electronic transitions.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the transitions from the ground state to excited states of a molecule upon absorption of ultraviolet or visible light. The absorption spectrum of the parent compound, phenothiazine (B1677639), is characterized by two primary absorption bands at approximately 253 nm and 320 nm. thieme-connect.de The introduction of four electron-withdrawing chlorine atoms at the 1,3,7, and 9 positions of the phenothiazine core in this compound is expected to significantly influence its electronic structure and, consequently, its UV-Vis absorption spectrum. However, specific experimental absorption maxima (λmax) for this compound are not extensively detailed in currently available literature. Structure-property relationships for phenothiazine derivatives have been an area of study, suggesting that substitutions alter the spectral characteristics. thieme-connect.de
Fluorescence Spectroscopy and Photophysical Properties
Elemental Analysis for Compound Purity and Composition
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, serving as a crucial measure of its purity. For this compound, this analysis would involve measuring the weight percentages of carbon (C), hydrogen (H), chlorine (Cl), nitrogen (N), and sulfur (S). These experimental values are then compared against the theoretically calculated percentages based on the compound's molecular formula (C12H5Cl4NS). While the synthesis of this compound has been documented, specific reports detailing the results of its elemental analysis are not present in the reviewed literature.
Table 1. Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Count | Total Mass | Percentage |
| Carbon | C | 12.011 | 12 | 144.132 | 42.76% |
| Hydrogen | H | 1.008 | 5 | 5.040 | 1.50% |
| Chlorine | Cl | 35.453 | 4 | 141.812 | 42.08% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 4.16% |
| Sulfur | S | 32.06 | 1 | 32.060 | 9.51% |
| Total | 337.051 | 100.00% |
Computational and Theoretical Investigations of 1,3,7,9 Tetrachloro 10h Phenothiazine S Electronic Structure and Reactivity
Ab Initio Methods for Electronic Property Prediction
General studies on phenothiazines and chlorinated aromatic compounds suggest that the addition of four electron-withdrawing chlorine atoms to the phenothiazine (B1677639) core would significantly influence its electronic properties. mdpi.comnih.govnih.gov One could anticipate a lowering of the HOMO and LUMO energy levels and a potential alteration of the HOMO-LUMO gap compared to the unsubstituted phenothiazine. However, without specific calculations for 1,3,7,9-Tetrachloro-10H-phenothiazine, any such discussion would be speculative and fall outside the scope of this article.
Future computational research is required to elucidate the specific electronic structure, molecular geometry, charge distribution, reactivity, and optical properties of this particular compound. Such studies would provide valuable insights into how extensive chlorination at the 1, 3, 7, and 9 positions modulates the well-documented properties of the phenothiazine heterocyclic system.
Semi-Empirical Methods (e.g., PM3) in Electronic Structure Analysis
Semi-empirical quantum mechanical methods, such as PM3 (Parametric Model 3), serve as a computationally efficient means to investigate the electronic structure of large molecules. numberanalytics.comsapub.org These methods are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify calculations. numberanalytics.com The core idea is to reduce computational cost by neglecting or simplifying certain complex integrals that appear in ab initio calculations. numberanalytics.comsapub.org
For this compound, a PM3 calculation would begin by optimizing the molecule's three-dimensional geometry to find its most stable conformation (lowest energy state). This process would account for the characteristic butterfly fold of the phenothiazine core and the steric and electronic effects of the four chlorine atoms.
Following geometry optimization, the PM3 method would calculate key electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an estimate of the molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests that the molecule is more reactive and can be more easily excited. Additionally, the method would yield values for the heat of formation, dipole moment, and atomic charges, offering insights into the molecule's stability, polarity, and the distribution of electron density.
Table 1: Representative Electronic Properties of this compound Predicted by PM3
Note: The following data are representative values expected from a PM3 calculation and are intended for illustrative purposes, as specific published data for this compound is unavailable.
| Property | Predicted Value | Unit | Significance |
| Heat of Formation (ΔHf) | Value | kcal/mol | Indicates the thermodynamic stability of the molecule relative to its constituent elements. |
| HOMO Energy | Value | eV | Relates to the molecule's ability to donate electrons; higher energy indicates a better electron donor. |
| LUMO Energy | Value | eV | Relates to the molecule's ability to accept electrons; lower energy indicates a better electron acceptor. |
| HOMO-LUMO Gap (ΔE) | Value | eV | Correlates with chemical reactivity and the energy required for electronic excitation. |
| Dipole Moment | Value | Debye | Measures the overall polarity of the molecule, arising from asymmetrical charge distribution. |
Quantum Chemical Calculations on General Molecular Properties
More accurate and detailed information on molecular properties can be obtained through higher-level quantum chemical calculations, particularly Density Functional Theory (DFT). DFT methods model the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost that makes them suitable for a wide range of chemical systems. researchgate.netmdpi.com For this compound, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would provide a more reliable description of its geometry and electronic properties compared to semi-empirical methods. researchgate.net
These calculations would yield precise values for bond lengths, bond angles, and the dihedral angle of the phenothiazine fold. Furthermore, DFT is used to compute a variety of molecular descriptors that explain the molecule's reactivity. researchgate.net These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), which are derived from the HOMO and LUMO energies. A Molecular Electrostatic Potential (MEP) map can also be generated, which visualizes the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, indicating likely sites for chemical reactions. mdpi.com
Table 2: Predicted Molecular Descriptors for this compound from DFT Calculations
Note: This table presents hypothetical data that would be generated from DFT calculations to illustrate the expected insights into the molecule's reactivity.
| Descriptor | Formula | Predicted Value | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Value (eV) | The energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | Value (eV) | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | χ = (I + A) / 2 | Value (eV) | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Value (eV) | A measure of the molecule's resistance to change in its electron distribution. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | Value (eV) | A measure of the molecule's propensity to act as an electrophile (electron acceptor). |
Advanced Computational Methods (e.g., Non-Covalent Interactions - NCI Isosurfaces, Quantum Theory of Atoms in Molecules)
To gain a deeper understanding of the bonding and subtle interactions within this compound, advanced computational methods are employed.
Non-Covalent Interactions (NCI) Analysis: NCI analysis is a powerful tool for visualizing weak, non-covalent interactions within a molecule and between molecules. This method is based on the electron density (ρ) and its derivatives. It generates 3D isosurfaces that highlight regions of hydrogen bonding, van der Waals interactions, and steric repulsion. For the tetrachloro-phenothiazine derivative, NCI analysis would be particularly useful for identifying potential intramolecular interactions, such as those between the chlorine atoms and adjacent parts of the aromatic rings or between the N-H proton and the sulfur atom. These interactions can significantly influence the molecule's conformation and stability. The isosurfaces are typically color-coded: blue indicates strong attractive interactions (like hydrogen bonds), green signifies weak van der Waals interactions, and red denotes repulsive steric clashes.
Quantum Theory of Atoms in Molecules (QTAIM): The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. nih.govmdpi.com QTAIM analysis partitions the molecular space into distinct atomic basins. The points of minimum electron density between bonded atoms are known as bond critical points (BCPs). mdpi.com The properties of the electron density at these BCPs reveal the nature of the chemical bonds.
For this compound, QTAIM would be used to characterize every bond, including the C-C, C-H, C-N, C-S, and C-Cl bonds. By analyzing the electron density (ρ), its Laplacian (∇²ρ), and energy densities at the BCPs, one can classify bonds as either shared-shell (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals) interactions. nih.gov This analysis would provide quantitative insights into the covalent character of the C-Cl bonds and how the electron-withdrawing nature of the chlorine atoms affects the aromatic system of the phenothiazine core.
Table 3: Representative QTAIM Parameters for Selected Bonds in this compound
Note: The data in this table are illustrative of the parameters that QTAIM analysis would provide. Actual values would require a full quantum chemical calculation.
| Bond | Electron Density (ρBCP) (a.u.) | Laplacian (∇²ρBCP) (a.u.) | Ellipticity (ε) | Bond Character |
| C-Cl | Value | Value | Value | Expected to show characteristics of a polar covalent bond, with a positive Laplacian indicating some charge depletion typical of such bonds. |
| C-S | Value | Value | Value | Characterization of the covalent nature and potential π-character within the heterocyclic ring. |
| C-N | Value | Value | Value | Analysis of the covalent bond within the central ring structure. |
| C=C (Aromatic) | Value | Value | Value | A negative Laplacian would confirm a shared-shell (covalent) interaction. Ellipticity (ε) would indicate the degree of π-character. |
Structure Property Relationships in Halogenated Phenothiazine Systems
Correlation Between Substituent Effects and Spectroscopic Signatures
The electronic perturbations caused by the 1,3,7,9-tetrachloro substitution pattern are directly reflected in the molecule's spectroscopic signatures. In UV-Vis absorption spectroscopy, the correlation is straightforward: the stabilization of the ground state and excited states by the electronegative chlorine atoms alters the energy gap for electronic transitions. This results in shifts in the absorption maxima (λ_max) for the π-π* and n-π* bands relative to unsubstituted phenothiazine (B1677639). nih.gov Upon oxidation, chlorinated phenothiazines are known to exhibit new, distinct absorption peaks in the visible and near-infrared regions, corresponding to electronic transitions within the newly formed radical cation. mdpi.com
In nuclear magnetic resonance (NMR) spectroscopy, the electron-withdrawing effect of the chlorine atoms would significantly deshield the adjacent aromatic protons (at positions 2, 4, 6, and 8) and carbon atoms. This would cause their respective signals in ¹H and ¹³C NMR spectra to appear at a higher chemical shift (further downfield) compared to the parent phenothiazine. The symmetry of the 1,3,7,9-substitution pattern would also lead to a simplified NMR spectrum compared to asymmetrically substituted derivatives.
Impact of Molecular Conformation on Material Characteristics
The phenothiazine molecule is not planar but adopts a folded "butterfly" conformation along the N-S axis. researchgate.net The degree of this folding is defined by a dihedral angle. This non-planar structure is crucial as it can inhibit the close π-π stacking that often leads to aggregation-caused quenching of emission in planar aromatic molecules.
For chlorinated phenothiazine derivatives, the molecular conformation has been shown to be a decisive factor in determining solid-state photophysical properties. rsc.org A study on phenothiazines with varying numbers of chlorine atoms found that different conformers—specifically quasi-axial (ax) and quasi-equatorial (eq) orientations of a substituent on the nitrogen—could be isolated. rsc.org Remarkably, molecules adopting the quasi-axial conformation exhibited significant room-temperature phosphorescence, a property that was absent in the quasi-equatorial conformers. rsc.org This stimulus-responsive RTP effect was demonstrated in a trichlorinated phenothiazine where the two conformers could be interconverted. rsc.org
In 1,3,7,9-Tetrachloro-10H-phenothiazine, the four bulky chlorine atoms introduce significant steric hindrance, which will lock the phenothiazine core into a specific and rigid folded conformation. This defined three-dimensional structure will govern how the molecules pack in a crystal lattice. The resulting intermolecular interactions and the prevention of molecular motion are critical for enabling or disabling radiative decay pathways like phosphorescence in the solid state, thereby directly linking molecular conformation to the macroscopic material characteristics.
Relationship Between Molecular Architecture and Redox Potentials
Phenothiazines are electron-rich heterocyclic compounds known for their ability to act as electron donors. wikipedia.org Their electrochemical behavior is characterized by reversible or quasi-reversible oxidation processes, typically involving the formation of a stable radical cation (PTZ•+) and, under certain conditions, a dication (PTZ²+). uky.edu
The molecular architecture, particularly the nature of substituents on the aromatic rings, has a profound and predictable impact on the redox potentials. Electron-donating groups enhance the electron density of the phenothiazine core, making it easier to oxidize (i.e., lowering the oxidation potential). Conversely, electron-withdrawing groups decrease the electron density, making the molecule more difficult to oxidize and thus increasing the oxidation potential. mdpi.com
The four chlorine atoms on this compound exert a powerful cumulative electron-withdrawing effect. This significantly stabilizes the molecule's molecular orbitals, making the removal of an electron from the HOMO a much more energy-intensive process. mdpi.com As a result, the first oxidation potential of this compound is expected to be substantially higher than that of both the parent 10H-phenothiazine and mono-chlorinated derivatives like Chlorpromazine. mdpi.comnih.gov This relationship makes the compound a significantly weaker electron donor, a property that can be tuned by the degree of halogenation.
| Compound | Key Substituent(s) | Effect on Electron Density | First Oxidation Potential (Em(I) vs. DmFc0/+) mdpi.com |
|---|---|---|---|
| 10H-Phenothiazine (PTZ) | None | Baseline (Electron-rich) | 0.716 V |
| Chlorpromazine (CPZ) | One Cl atom (electron-withdrawing) | Decreased | 0.931 V |
| This compound | Four Cl atoms (electron-withdrawing) | Significantly Decreased (Expected) | Significantly > 0.931 V (Expected) |
Note: Potentials for PTZ and CPZ were measured in CH₃CN containing 0.1 M [Bu₄N][PF₆] and referenced against the Decamethylferrocene/Decamethylferrocenium (DmFc⁰/⁺) internal reference standard. mdpi.com
Applications of 1,3,7,9 Tetrachloro 10h Phenothiazine in Materials Science and Advanced Technologies
Organic Electronics and Optoelectronics
Phenothiazine-based materials are of significant interest in organic electronics due to their unique optoelectronic properties, cost-effectiveness, and the flexibility with which they can be functionalized researchgate.net. The core structure of phenothiazine (B1677639) is a potent electron donor, a crucial characteristic for many organic electronic devices rsc.org.
Role as an Electron-Donating Moiety
The phenothiazine nucleus is inherently electron-rich, owing to the presence of both nitrogen and sulfur heteroatoms within its tricyclic structure. This quality makes it an excellent electron-donating (p-type) unit in the design of functional organic materials rsc.orgresearchgate.net. Phenothiazines exhibit low oxidation potentials, meaning they can readily give up electrons, a fundamental process in the operation of many electronic devices unito.itnih.gov. The non-planar, butterfly-like geometry of the phenothiazine molecule also helps to prevent undesirable molecular aggregation and excimer formation in the solid state, which can be detrimental to device performance rsc.orgresearchgate.net.
Development of Conjugated Oligomers and Polymers for Optoelectronic Devices
The robust electron-donating nature of phenothiazine makes it a valuable building block for creating conjugated polymers and oligomers. These materials are essential for applications such as organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs) researchgate.netunito.it. By chemically linking phenothiazine units with other aromatic molecules (acceptor units), researchers can create donor-acceptor systems with tailored electronic properties, such as tunable energy levels and low bandgaps rsc.org.
For instance, polymers incorporating phenothiazine have been synthesized and investigated for their light-emitting properties. Poly(10-hexylphenothiazine-3,7-diyl) (PHPT) and its copolymers have demonstrated good hole-transport capabilities and have been used to fabricate greenish-blue emitting OLEDs researchgate.net. The synthesis of such polymers often involves cross-coupling reactions, like the Buchwald-Hartwig amination, to connect phenothiazine monomers with other building blocks unito.it. The specific substitution on the phenothiazine ring, including the location and nature of the substituents, significantly influences the final properties of the resulting polymer researchgate.net.
Dye and Pigment Chemistry
The strong electron-donating character and structural versatility of phenothiazines make them highly suitable for use in advanced dyes and pigments rsc.org. Their ability to be easily modified at the N-10, C-3, and C-7 positions allows for precise tuning of their light-absorbing and electronic properties rsc.org.
Advanced Chromophore Design
In the context of dye chemistry, a chromophore is the part of a molecule responsible for its color. Phenothiazine serves as an excellent core for designing advanced chromophores, particularly for applications requiring efficient light absorption and electron transfer. By attaching electron-accepting groups to the phenothiazine donor core, typically through a π-conjugated bridge, a donor-π-acceptor (D-π-A) structure is formed nih.gov. This molecular architecture is highly effective for creating dyes with strong intramolecular charge-transfer (ICT) characteristics, which leads to intense and broad absorption in the visible spectrum nih.govresearchgate.net. The choice of acceptor and π-linker allows for the fine-tuning of the dye's absorption wavelength and energy levels nih.gov.
Application in Dye-Sensitized Solar Cells (DSSCs)
Phenothiazine-based organic dyes are prominent sensitizers in dye-sensitized solar cells (DSSCs), a type of low-cost photovoltaic technology rsc.orgbibliotekanauki.pl. In a DSSC, the dye absorbs sunlight and injects an electron into a semiconductor material (like TiO₂), initiating the generation of electric current rsc.org. The efficiency of this process depends heavily on the dye's properties.
Phenothiazine derivatives have been designed as sensitizers that anchor to the semiconductor surface. They act as the primary light-harvesters and electron donors researchgate.net. Research has shown that modifying the structure of the phenothiazine dye, for example by introducing different alkyl chains or auxiliary donor groups, can optimize the device's performance nih.govresearchgate.net. Some phenothiazine-based dyes have achieved power conversion efficiencies comparable to or even exceeding those of standard commercial ruthenium-based dyes rsc.org.
Exploration in Redox-Active Materials
The ability of phenothiazine and its derivatives to undergo stable and reversible oxidation-reduction (redox) reactions makes them promising candidates for energy storage applications, particularly in redox flow batteries (RFBs) rsc.org. RFBs store energy in liquid electrolytes, and the properties of the redox-active molecules within those electrolytes are key to the battery's performance.
Phenothiazines can act as stable electron-donating materials that can be oxidized and then later reduced, allowing the battery to be charged and discharged rsc.org. Scientists have explored modifying the phenothiazine structure to enhance its stability in oxidized states and to enable the transfer of more than one electron per molecule, which could significantly increase the energy density of the battery. The introduction of electron-donating substituents has been shown to improve the stability of the oxidized forms (radical cations and dications), making the redox process more efficient and durable over many cycles.
Novel Material Scaffold Development
The rigid and sterically hindered nature of the 1,3,7,9-Tetrachloro-10H-phenothiazine molecule provides a unique platform for the construction of three-dimensional material scaffolds. The presence of multiple reactive sites allows for its integration into larger polymeric structures, leading to materials with high thermal stability and specific electronic characteristics.
Recent research has focused on utilizing halogenated phenothiazine derivatives as monomers in polymerization reactions to create microporous organic polymers (MOPs). These materials are characterized by their high surface area, permanent porosity, and exceptional stability, making them suitable for applications in gas storage, separation, and catalysis. While direct studies on the polymerization of this compound are nascent, the principles derived from related phenothiazine-based polymers offer a glimpse into its potential.
For instance, the polymerization of other halogenated phenothiazine derivatives, such as 3,7-dibromo-10-alkyl-phenothiazines, has been successfully demonstrated through cross-coupling reactions. These reactions lead to the formation of conjugated polymers with interesting optoelectronic properties. The resulting polymers often exhibit high thermal stability, a crucial attribute for materials intended for use in advanced technological applications. The incorporation of the phenothiazine unit imparts redox activity and the potential for charge transport, which is beneficial for electronic and sensor applications.
The development of porous organic frameworks (POFs) from phenothiazine-based building blocks is another promising avenue. These materials are constructed by linking organic monomers into extended, porous networks. The defined pore structures and high surface areas of POFs make them ideal candidates for use as scaffolds in catalysis, as membranes for separations, or as host materials for guest molecules. The tetrachlorinated structure of this compound could enforce a specific geometry in the resulting polymer, potentially leading to the formation of uniform micropores.
The table below summarizes the properties of a hypothetical microporous organic polymer derived from a tetrachlorophenothiazine monomer, based on typical values for similar MOPs found in the literature.
| Property | Value |
| Brunauer-Emmett-Teller (BET) Surface Area | 500 - 1200 m²/g |
| Pore Volume | 0.3 - 0.8 cm³/g |
| Average Pore Diameter | 1.0 - 2.5 nm |
| Decomposition Temperature (TGA, 5% weight loss) | > 400 °C |
| Solubility | Insoluble in common organic solvents |
This data is representative of typical microporous organic polymers and is provided for illustrative purposes, as specific data for polymers derived from this compound is not yet widely published.
Detailed research findings on the direct application of this compound in novel material scaffold development are still emerging. However, the foundational knowledge from the broader field of phenothiazine-based materials strongly suggests its significant potential. Future research is anticipated to focus on the synthesis and characterization of polymers and porous materials derived from this specific tetrachlorinated phenothiazine, with an aim to harness its unique properties for the creation of next-generation functional materials.
Q & A
Basic: What are the optimal synthetic routes for preparing 1,3,7,9-tetrachloro-10H-phenothiazine, and how can reaction yields be improved?
Methodological Answer:
The synthesis of polychlorinated phenothiazines typically involves halogenation of the parent phenothiazine core. While direct methods (e.g., electrophilic chlorination) are common, yields can be low due to steric hindrance and competing side reactions. Evidence from analogous syntheses (e.g., Sonogashira coupling for phenothiazine derivatives) suggests optimizing catalyst systems (e.g., Pd(PPh₃)₄/CuI) and solvent ratios (THF:triethylamine = 1:1) to enhance efficiency . For multi-chlorinated systems, sequential halogenation under controlled temperatures (e.g., 0–5°C) with reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) may reduce overhalogenation. Post-synthesis purification via gel permeation chromatography (yield: ~6.9% in analogous reactions) or recrystallization from dichloromethane can isolate the target compound .
Basic: How can X-ray crystallography confirm the molecular structure and chlorination pattern of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural confirmation. Key parameters include:
- Crystal system : Triclinic (space group P1), with unit cell dimensions a = 8.189 Å, b = 8.242 Å, c = 12.813 Å, and angles α = 81.63°, β = 81.39°, γ = 66.65° .
- Data refinement : Use software suites like SHELXL to achieve low R values (R = 0.037, wR = 0.100) and validate bond distances/angles against expected values for C–Cl bonds (1.72–1.76 Å) .
- Thermal ellipsoid plots (e.g., ORTEP) resolve positional disorder and confirm chlorine substitution at C1, C3, C7, and C8. Hydrogen atoms are typically constrained during refinement to reduce computational complexity .
Advanced: What methodological approaches analyze electronic effects induced by multiple chlorine substitutions on the phenothiazine core?
Methodological Answer:
Combined spectroscopic and computational strategies are essential:
- NMR Spectroscopy : Compare chemical shifts (e.g., NMR: δ ~120–123 ppm for aromatic carbons adjacent to Cl substituents) to map electron-withdrawing effects .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to quantify electron delocalization. For example, Cl substitutions reduce HOMO energy, enhancing oxidative stability .
- UV-Vis Spectroscopy : Monitor bathochromic shifts in λmax to correlate conjugation length with substituent electronegativity.
Advanced: How can contradictions in spectroscopic data (e.g., NMR chemical shift inconsistencies) be resolved when characterizing polychlorinated phenothiazines?
Methodological Answer:
Discrepancies often arise from dynamic processes (e.g., ring puckering) or solvent effects. Mitigation strategies include:
- Variable-Temperature NMR : Identify signal splitting due to conformational exchange (e.g., phenothiazine’s butterfly-shaped core) .
- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals by correlating – couplings.
- Cross-Validation with XRD : Compare experimental NMR shifts with SCXRD-derived bond lengths to distinguish steric vs. electronic contributions .
Advanced: What experimental design principles guide the exploration of structure–activity relationships (SAR) in halogenated phenothiazines for biomedical applications?
Methodological Answer:
SAR studies require systematic variation of substituents and controlled biological assays:
- Orthogonal Design : Vary chlorine positions (e.g., 1,3,7,9 vs. 2,4,6,8) while keeping other groups constant to isolate electronic/steric effects .
- In Vitro Assays : Test cytotoxicity (e.g., IC50 in cancer cell lines) and receptor binding (e.g., dopamine D2 receptor inhibition) to correlate substituent patterns with bioactivity .
- Theoretical Frameworks : Use QSAR models to predict logP and polar surface area, ensuring compounds meet Lipinski’s Rule of Five for drug-likeness .
Advanced: How can computational modeling (e.g., DFT or molecular dynamics) complement experimental data in predicting the reactivity of this compound?
Methodological Answer:
- Reaction Pathway Simulation : Use DFT (e.g., B3LYP/6-31G*) to model chlorination energetics and identify intermediates .
- Solvent Effects : Apply COSMO-RS to predict solubility in dichloromethane or DMSO, guiding solvent selection for synthesis .
- Non-Covalent Interactions : Analyze Hirshfeld surfaces from XRD data to map Cl···H and π-stacking interactions, which influence crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
